molecular formula C6H9NO B2834036 2-Cyclobutoxyacetonitrile CAS No. 1248613-93-5

2-Cyclobutoxyacetonitrile

Cat. No.: B2834036
CAS No.: 1248613-93-5
M. Wt: 111.144
InChI Key: SFQMVOPDHWXMNY-UHFFFAOYSA-N
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Description

2-Cyclobutoxyacetonitrile is an organic compound with the molecular formula C6H9NO It is characterized by a cyclobutyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxyacetonitrile typically involves the reaction of cyclobutanol with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as potassium carbonate or phase-transfer catalysts can be employed to facilitate the reaction. The reaction mixture is typically heated to moderate temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2-Cyclobutoxyacetonitrile has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Cyclobutoxyacetonitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound and the reagents used.

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.

    Cyclobutanol: The alcohol counterpart of 2-Cyclobutoxyacetonitrile, used in various chemical reactions.

    Cyclobutylamine: A related amine compound with similar structural features.

Uniqueness: this compound is unique due to the presence of both a cyclobutyl group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-cyclobutyloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQMVOPDHWXMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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